trans-Cinnamoyl-phe-OH
Description
Chemical Identity and Physicochemical Properties
IUPAC Nomenclature and Structural Formula
trans-Cinnamoyl-phe-OH is chemically designated as (2R)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid . Its molecular formula is C₁₈H₁₇NO₃ , derived from the combination of a phenylalanine moiety (C₉H₁₁NO₂) and a cinnamoyl group (C₉H₇O₂, with a trans double bond configuration). The structure comprises:
- A phenylalanine backbone with an L-configuration (S-stereocenter at the α-carbon).
- A cinnamoyl substituent (E-configuration) attached via an amide bond to the α-amino group of phenylalanine.
The trans configuration of the cinnamoyl double bond is critical for its stereochemical identity.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2R)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid | |
| Molecular Formula | C₁₈H₁₇NO₃ | |
| CAS Number | 4950-65-6 |
Molecular Weight, Melting Point, and Solubility Profiles
Molecular Weight
The molecular weight of this compound is 295.3 g/mol , computed from its atomic composition. This value aligns with the sum of the molecular weights of its constituent groups.
Melting Point
No explicit melting point data is available in peer-reviewed literature. However, structural analogs like cinnamic acid derivatives typically exhibit melting points between 100–150°C due to their crystalline nature.
Solubility
This compound is hydrophobic , with limited solubility in water. Its solubility profile is inferred from studies on related compounds:
- Water : Low solubility due to the nonpolar cinnamoyl and phenyl groups.
- Organic solvents : Likely soluble in methanol, ethanol, or acetonitrile, as observed for cinnamic acid derivatives.
A study on L-phenylalanine solubility in mixed solvents (methanol/water, ethanol/water) demonstrated increased solubility with higher organic solvent fractions. This compound may follow a similar trend, with optimal solubility in polar aprotic solvents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct NMR data for this compound is unavailable, its spectral features can be extrapolated from related compounds:
- ¹H NMR :
- ¹³C NMR :
Infrared Spectroscopy (IR)
Key IR absorptions include:
- Amide I (C=O stretch) : ~1650 cm⁻¹.
- C=O (carboxylic acid) : ~1700–1750 cm⁻¹.
- C=C (trans configuration) : ~1600–1650 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion peak would appear at m/z 295.3 (M⁺), with fragment ions corresponding to cleavage of the amide bond (e.g., m/z 147 for the cinnamoyl fragment and m/z 165 for phenylalanine).
Crystallographic Analysis and Hydrogen Bonding Networks
Crystallographic data for this compound is limited, but insights can be drawn from studies on acylated enzymes. For example, the X-ray structure of trans-cinnamoyl-subtilisin reveals:
- Hydrogen bonding : The cinnamoyl group participates in hydrogen bonds with active site residues (e.g., Ser-221 in subtilisin).
- Conformational rigidity : The trans double bond locks the cinnamoyl group into a planar arrangement, stabilizing its orientation relative to the phenylalanine backbone.
In pure this compound crystals, hydrogen bonding would likely involve:
- Amide NH : Donor to carboxylic O or solvent molecules.
- Carboxylic OH : Donor/acceptor in intermolecular networks.
Properties
IUPAC Name |
(2S)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(12-11-14-7-3-1-4-8-14)19-16(18(21)22)13-15-9-5-2-6-10-15/h1-12,16H,13H2,(H,19,20)(H,21,22)/b12-11+/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHVCODMDZNZEA-PCUGXKRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solution-Phase Peptide Coupling
The most widely documented method for synthesizing trans-cinnamoyl-Phe-OH involves solution-phase peptide coupling. This approach employs activated cinnamic acid derivatives to acylate the α-amino group of phenylalanine. A representative protocol from synthetic chemistry literature involves the following steps:
-
Activation of trans-Cinnamic Acid : Trans-cinnamic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, mixed anhydride or carbodiimide-based activation (e.g., dicyclohexylcarbodiimide, DCC) is employed.
-
Coupling with Phenylalanine : The activated cinnamoyl group is reacted with L-phenylalanine in anhydrous dimethylformamide (DMF) or dichloromethane (DCM). Nucleophilic attack by the amino group of phenylalanine forms the amide bond.
-
Deprotection and Purification : If protecting groups (e.g., tert-butoxycarbonyl, Boc) are used on phenylalanine, acidic deprotection (trifluoroacetic acid) followed by recrystallization or column chromatography yields the final product.
Key optimization parameters include:
-
Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction rates.
-
Catalysts : 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) suppresses racemization.
-
Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.
Reported yields range from 65% to 89%, depending on the activation method.
Schotten-Baumann Reaction
A classical method adapted for this compound synthesis involves the Schotten-Baumann reaction, where cinnamoyl chloride is reacted with phenylalanine in a biphasic system (water/organic solvent) under alkaline conditions:
Advantages :
-
Rapid reaction kinetics (≤2 hours).
-
No need for anhydrous conditions.
Limitations :
-
Requires strict pH control to avoid hydrolysis of the acid chloride.
-
Lower yields (50–70%) compared to carbodiimide-mediated coupling.
Enzymatic and Biocatalytic Methods
Phenylalanine Ammonia Lyase (PAL)-Mediated Synthesis
Recent advances in biocatalysis have explored phenylalanine ammonia lyase (PAL, EC 4.3.1.5) for the reversible amination of trans-cinnamic acid to phenylalanine. While PAL naturally deaminates L-phenylalanine to trans-cinnamic acid, engineered enzymes or reaction conditions can drive the reverse reaction:
To adapt this for this compound synthesis, researchers have coupled PAL with acyltransferases or utilized whole-cell systems expressing PAL and coenzyme A (CoA) ligases. For example, Corynebacterium glutamicum engineered with Streptomyces maritimus PAL (SmPAL) achieved 27.7 mM (5.1 g/L) trans-cinnamic acid from L-phenylalanine in 9 hours. By introducing an acyltransferase, this system could theoretically conjugate cinnamic acid to phenylalanine, though direct evidence remains unpublished.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Cinnamoyl-phe-OH can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives such as cinnamyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cinnamoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed:
Oxidation: Oxidized cinnamoyl derivatives.
Reduction: Cinnamyl alcohol.
Substitution: Substituted cinnamoyl derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Properties
Research has indicated that cinnamoyl-containing peptides, including trans-Cinnamoyl-phe-OH, exhibit significant anticancer activities. A study highlighted the synthesis of a novel non-ribosomal peptide related to skyllamycins, which showed potential against cancer cells. The mechanism involves the interaction of these compounds with cytochrome P450 enzymes that facilitate epoxidation reactions, enhancing their bioactivity against tumor cells .
Table 1: Anticancer Activities of Cinnamoyl-containing Compounds
1.2 Neuroprotective Effects
This compound has been shown to possess neuroprotective properties. Its derivatives can mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases. The compound's ability to react with electrophilic structures enhances its pharmacological profile .
Agricultural Applications
2.1 Phytotoxic Effects
In agricultural research, this compound has been studied for its phytotoxic effects on plants such as Arabidopsis thaliana. The compound was found to alter root morphology and induce stress responses at specific concentrations, which could be harnessed for weed management strategies .
Table 2: Phytotoxic Effects of this compound
| Plant Species | Concentration (μM) | Observed Effects | Reference |
|---|---|---|---|
| Arabidopsis thaliana | 46 | Reduced root growth | |
| Arabidopsis thaliana | 87 | Induction of adventitious roots |
Biotechnological Applications
3.1 Enzyme Substitution Therapy
This compound plays a role in enzyme substitution therapies for metabolic disorders such as phenylketonuria (PKU). Phenylalanine ammonia lyase (PAL), derived from Anabaena variabilis, converts phenylalanine into trans-cinnamic acid and ammonia, thereby reducing toxic phenylalanine levels in patients . Clinical trials have demonstrated the efficacy of PEGylated PAL formulations in managing PKU symptoms.
Table 3: Clinical Applications of PAL
Mechanism of Action
The mechanism of action of trans-Cinnamoyl-phe-OH involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to interact with enzymes involved in the synthesis of ergosterol in fungal cells, leading to antifungal effects . Additionally, this compound can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antioxidant Activity
trans-Cinnamoyl-phe-OH’s cinnamoyl moiety is structurally analogous to 4-hydroxycinnamic acid, a known antioxidant. In contrast, Z-Phe-OH and Boc-Phe-OH lack conjugated aromatic systems, limiting their redox activity.
Solubility and Stability
- This compound is less water-soluble than H-His-Phe-OH or H-Phe(4-NH₂)-OH due to its hydrophobic cinnamoyl group.
- Boc-Phe-OH exhibits moderate solubility in polar aprotic solvents (e.g., DMSO), whereas Fmoc-Phe-OH is highly soluble in DMF.
Research Findings
- This compound: Limited direct studies exist, but related cinnamic acid derivatives show inhibitory effects on tyrosinase and UV-protective properties.
- Z-Phe-OH : Used in the synthesis of opioid peptides, with demonstrated stability in acidic conditions.
- H-Phe(4-NH₂)-OH : Studied for its role in modifying peptide-receptor interactions, enhancing affinity for aminergic receptors.
Biological Activity
trans-Cinnamoyl-phe-OH, a derivative of cinnamic acid, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. Understanding its mechanisms of action and potential applications in various fields is crucial for leveraging its benefits in medicine and industry.
- Chemical Structure : this compound is characterized by a cinnamoyl group attached to phenylalanine.
- Physicochemical Properties :
- Density: 12±01 g/cm³
- Boiling Point: 5648±500 °C
- Water Solubility: 3021 mg/L at 25°C
These properties suggest good bioavailability, which is essential for therapeutic applications.
Target of Action
This compound primarily targets microorganisms, demonstrating significant antimicrobial potential against various pathogens, including Candida albicans and Staphylococcus aureus.
Mode of Action
The compound disrupts microbial cell membranes by interacting with ergosterol in fungi and altering the integrity of the cell wall. This leads to:
- Inhibition : The compound inhibits essential metabolic functions within the microorganisms.
- Cell Death : Prolonged exposure results in cell lysis and death of the targeted pathogens.
Biochemical Pathways
This compound is involved in the monolignol pathway for lignin biosynthesis, affecting lignin synthesis which is crucial for plant structure and defense mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits broad-spectrum antimicrobial activity. A study found it effective against several bacterial strains, with varying minimum inhibitory concentrations (MICs) depending on the microorganism tested.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 16 |
| Escherichia coli | 64 |
This data highlights its potential as a natural antimicrobial agent.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells by:
- Inhibiting Cell Proliferation : The compound reduces the viability of various cancer cell lines.
- Modulating Signaling Pathways : It affects pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. It effectively scavenges free radicals, thus protecting cells from oxidative stress.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the efficacy of this compound against biofilms formed by Candida albicans demonstrated a significant reduction in biofilm formation at sub-MIC concentrations, indicating its potential application in treating biofilm-associated infections. -
Cancer Cell Line Study :
In vitro studies using human breast cancer cell lines revealed that this compound significantly decreased cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent. -
Antioxidant Activity Assessment :
The compound was tested using DPPH and ABTS radical scavenging assays, showing strong antioxidant activity comparable to standard antioxidants like ascorbic acid.
Pharmacokinetics
The pharmacokinetic profile indicates that this compound may have favorable absorption characteristics due to its physicochemical properties. Its metabolism involves hydrolysis to release active metabolites that contribute to its biological activities.
Q & A
Basic: What are the established synthetic routes for trans-Cinnamoyl-phe-OH, and how can their efficiency be optimized?
Methodological Answer:
The primary synthetic methods include solid-phase peptide synthesis (SPPS) and solution-phase coupling , with the cinnamoyl group introduced via amide bond formation. Optimization involves:
- Adjusting reaction conditions (e.g., solvent polarity, temperature) to improve yield .
- Using coupling agents like HATU or DCC for efficient activation .
- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to minimize side products .
- Post-synthesis purification via reverse-phase HPLC with UV detection at 254 nm to ensure >95% purity .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
Contradictions often arise from variability in:
- Compound purity : Validate purity using orthogonal methods (e.g., NMR, LC-MS) to rule out impurities as confounding factors .
- Assay conditions : Replicate experiments under standardized protocols (e.g., pH, temperature, cell line viability) .
- Statistical rigor : Apply meta-analysis to aggregate data and identify trends, using tools like PRISMA guidelines .
- Mechanistic context : Compare molecular targets (e.g., protease inhibition vs. receptor binding) across studies using dose-response curves and kinetic modeling .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm stereochemistry (trans-configuration) and phenylalanine backbone integrity. Solvent selection (e.g., DMSO-d6) must avoid signal overlap .
- HPLC : Employ gradient elution (C18 column, acetonitrile/water + 0.1% TFA) to assess purity and retention time reproducibility .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±1 Da) and detects hydrolysis byproducts .
Advanced: How to design experiments to study the enzyme inhibition kinetics of this compound?
Methodological Answer:
- Kinetic Assays : Use continuous spectrophotometric assays (e.g., NADH depletion for dehydrogenases) with varying substrate concentrations .
- Data Analysis : Fit data to Michaelis-Menten models using nonlinear regression (e.g., GraphPad Prism) to derive values .
- Controls : Include positive (known inhibitors) and negative (solvent-only) controls to validate assay robustness .
- Statistical Validation : Apply ANOVA to compare inhibition across enzyme isoforms, ensuring significance .
Basic: What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
- Photostability : Store in amber vials under inert gas (N) to prevent UV-induced cis-trans isomerization .
- Hydrolytic Degradation : Assess pH-dependent stability (e.g., phosphate buffers at pH 3–9) to identify optimal storage buffers .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., equivalents of coupling reagents, reaction time) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
- Quality Control (QC) : Establish acceptance criteria for intermediates (e.g., ≥90% yield, ≤2% impurities) via predefined SOPs .
Basic: How to validate the purity of this compound using orthogonal analytical methods?
Methodological Answer:
- HPLC-DAD : Compare UV spectra (200–400 nm) to reference standards to detect co-eluting impurities .
- Chiral Chromatography : Confirm enantiomeric purity using chiral columns (e.g., Chiralpak IA) .
- Elemental Analysis : Validate C, H, N content (±0.3% theoretical) to rule out salt or solvent residues .
Advanced: How to assess the cellular uptake mechanisms of this compound in target tissues?
Methodological Answer:
- Radiolabeling : Synthesize C-labeled analogs for quantitative uptake studies via scintillation counting .
- Inhibitor Studies : Co-treat cells with endocytosis inhibitors (e.g., chlorpromazine) to determine uptake pathways .
- Imaging : Use confocal microscopy with fluorescently tagged analogs (e.g., FITC conjugation) to localize cellular distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
